3-Benzoylazetidine: Chemical Structure, Physicochemical Properties, and Synthetic Workflows
3-Benzoylazetidine: Chemical Structure, Physicochemical Properties, and Synthetic Workflows
Executive Summary
In modern drug discovery, the strategic replacement of traditional six-membered heterocycles (e.g., piperidines) with smaller, strained rings like azetidines has emerged as a powerful tactic to modulate physicochemical properties. 3-Benzoylazetidine (IUPAC: azetidin-3-yl(phenyl)methanone) serves as a highly versatile, rigidified building block. By projecting a pharmacophoric benzoyl group from a strained four-membered nitrogenous core, it offers unique spatial geometries and altered basicity profiles. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and field-proven synthetic methodologies.
Chemical Structure & Conformational Dynamics
The core of 3-benzoylazetidine is characterized by a four-membered azetidine ring substituted at the C3 position with a benzoyl moiety. The structural disparities between azetidines and larger heterocycles are rooted in their distinct ring sizes and conformational features[1].
The azetidine ring possesses significant angle strain (~25.4 kcal/mol), which inherently restricts its conformational flexibility compared to the stable chair conformation of piperidine[1]. This rigidity is highly advantageous in medicinal chemistry, as it allows for the precise, predictable spatial projection of the C3-benzoyl group into target binding pockets. Furthermore, the electron-withdrawing nature of the benzoyl group exerts a strong inductive effect (-I) across the sp³ carbon framework, significantly modulating the electronic environment of the secondary amine.
Figure 1: Conformational and electronic effects of C3-benzoyl substitution on the azetidine core.
Physicochemical Properties Profile
Understanding the physicochemical parameters of 3-benzoylazetidine is critical for predicting its behavior in biological systems. Unsubstituted azetidine is a strong base with a pKa of approximately 11.29[1]. However, the introduction of the C3-benzoyl group pulls electron density away from the nitrogen atom, lowering the basicity. This lowered pKa ensures that a greater proportion of the compound exists in the unprotonated state at physiological pH, which can enhance passive cell permeability and mitigate off-target hERG liabilities often associated with highly basic amines.
Quantitative Data Summary
| Property | Value | Source / Scientific Rationale |
| Chemical Name | 3-Benzoylazetidine | IUPAC: Azetidin-3-yl(phenyl)methanone |
| CAS Number (Free Base) | 1425540-60-8 | Standard free base identifier[2] |
| CAS Number (HCl Salt) | 1425334-92-4 | Highly crystalline, bench-stable salt[3] |
| Molecular Formula | C10H11NO | Free base composition |
| Molecular Weight | 161.20 g/mol | Optimal low-MW fragment[2] |
| Azetidine Ring Strain | ~25.4 kcal/mol | Drives distinct vector projection[1] |
| Base Scaffold pKa | ~11.29 | Unsubstituted azetidine reference[1] |
| Predicted pKa (Amine) | 8.5 – 9.5 | Lowered via C3-benzoyl inductive effect |
Experimental Synthesis & Functionalization
The synthesis of 3-benzoylazetidine is most efficiently achieved via the Grignard addition to a Weinreb amide precursor. This method is highly favored in process chemistry because it prevents the over-addition of organometallic reagents, a common failure point when synthesizing ketones from standard esters. The intermediate tert-butyl 3-benzoylazetidine-1-carboxylate is also a valuable substrate for downstream catalytic transformations, such as diboron/pyridine-catalyzed reactions with alkenes[4].
Figure 2: Step-by-step synthetic workflow for 3-Benzoylazetidine via a Weinreb amide intermediate.
Step-by-Step Methodology: Synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate
This protocol outlines the controlled formation of the ketone intermediate[5].
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Preparation & Inert Atmosphere: Dissolve tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.
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Causality: Anhydrous conditions are absolute prerequisites. Trace water will prematurely protonate and destroy the phenylmagnesium bromide (PhMgBr) reagent, generating benzene gas and halting the reaction.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.
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Causality: Grignard additions are highly exothermic. Lowering the thermal energy controls the reaction kinetics and suppresses unwanted side reactions, such as the deprotonation of the azetidine ring protons.
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Nucleophilic Addition: Add PhMgBr (1.5 equiv, 2 M in THF) dropwise over 30 minutes[5].
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Causality: The Weinreb amide forms a highly stable, five-membered metal chelate intermediate with the magnesium ion. This chelation prevents the collapse of the tetrahedral intermediate, strictly halting the reaction at this stage and preventing a second equivalent of Grignard from attacking to form a tertiary alcohol.
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Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour[5]. Monitor completion via LCMS or TLC.
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Hydrolytic Quench: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl.
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Causality: The mildly acidic ammonium chloride safely hydrolyzes the magnesium chelate, collapsing the tetrahedral intermediate to yield the desired ketone (tert-butyl 3-benzoylazetidine-1-carboxylate) without degrading the acid-sensitive Boc protecting group[5]. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
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Step-by-Step Methodology: Boc Deprotection to 3-Benzoylazetidine HCl
To isolate the active secondary amine, the Boc group must be cleanly removed.
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Acidic Cleavage: Dissolve the isolated tert-butyl 3-benzoylazetidine-1-carboxylate in a minimal amount of dichloromethane (DCM). Add an excess of 4M HCl in dioxane.
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Causality: Dioxane is a polar aprotic solvent that solubilizes the organic precursor while providing a strictly anhydrous environment for the HCl. This drives the cleavage of the tert-butoxycarbonyl group via the evolution of isobutylene and CO₂ gases, avoiding the formation of messy aqueous emulsions.
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Isolation: Stir at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo and triturate the resulting residue with cold diethyl ether. Filter the precipitate to isolate 3-benzoylazetidine hydrochloride [3] as a highly pure, bench-stable crystalline solid.
References
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Chemical Substance Information: 3-benzoylazetidine hydrochloride (CAS 1425334-92-4) . NextSDS. Retrieved from: [Link][3]
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Product Index: 3-Benzoylazetidine (CAS 1425540-60-8) . AA Blocks. Retrieved from: [Link][2]
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Some Items of Interest to Process R&D Chemists and Engineers . Organic Process Research & Development - ACS Publications. Retrieved from:[Link][4]
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WO2023069514A2 - Bifunctional compounds for the degradation of itk via a ubiquitin proteasome pathway . Google Patents. Retrieved from: [5]
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